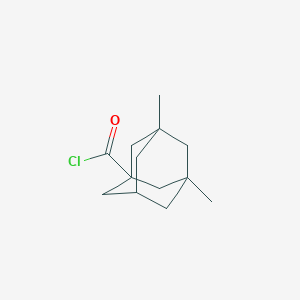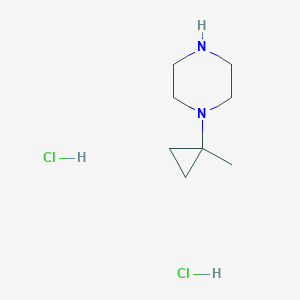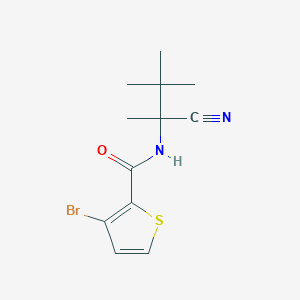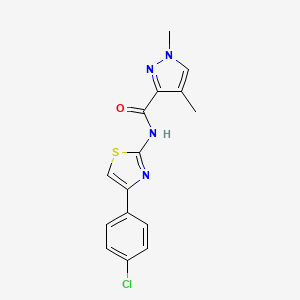
3,5-Dimethyladamantane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyladamantane-1-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C13H19ClO and a molecular weight of 226.75 .
Synthesis Analysis
The synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride involves treating 3,5-dimethyladamantane-1-carboxylic acid with Thionyl Chloride . This reaction results in the formation of 3,5-dimethyladamantane-1-carbonyl chloride .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyladamantane-1-carbonyl chloride is represented by the formula C13H19ClO . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.Scientific Research Applications
Synthesis Applications
3,5-Dimethyladamantane-1-carbonyl chloride has been explored in various synthesis applications. For example, its derivative, 3,5-dimethoxybenzyl chloride, has been used in the palladium-catalyzed carbonylation to produce benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor for Curvularin (Takahashi, Ikeda, & Tsuji, 1980).
Oxidation Studies
The compound has been studied for its reaction under UV irradiation in acetonitrile solutions, showing the formation of various products including ketones and secondary alcohols, highlighting its potential in photoinitiated oxidation processes (Nekhayev, Zaikin, & Bagrii, 1995).
Thermal Stability and Decomposition
Research has been conducted on the thermal stability and decomposition kinetics of 1,3-dimethyladamantane, a related compound, to understand its properties as a high-energy-density hydrocarbon fuel. This research provides insights into the thermal behavior of similar adamantane derivatives (Qin et al., 2014).
Fluorescent Probing
A study using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide demonstrates the use of adamantane derivatives in developing fluorescent probes for trace measurement of carbonyl compounds in water samples, indicating potential environmental applications (Houdier et al., 2000).
Thermodynamic Properties
The thermodynamic properties of 1,3-dimethyladamantane have been investigated, providing essential data on the heat capacity and phase transitions of such compounds. This research is crucial for understanding the physical properties of adamantane derivatives (Varushchenko et al., 2005).
Physical Property Analysis
Studies on the density, viscosity, surface tension, and refractive index for binary mixtures of 1,3-dimethyladamantane with other compounds offer valuable insights into the physical interactions and properties of adamantane derivatives (Qin et al., 2014).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of compounds like memantine hydrochloride from 1,3-dimethyladamantane sheds light on the methodologies and analytical techniques applicable to adamantane derivatives (Yi-li, 2007).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyladamantane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEJREVONLVTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyladamantane-1-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)
![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)
![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)


![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)
![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)
![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)
![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)